molecular formula C9H11FN2O B13275483 3-Amino-3-(3-fluorophenyl)propanamide

3-Amino-3-(3-fluorophenyl)propanamide

Cat. No.: B13275483
M. Wt: 182.19 g/mol
InChI Key: BQXQHMGTDCVJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-fluorophenyl)propanamide is an organic compound with the molecular formula C9H11FN2O It is a derivative of propanamide, featuring an amino group and a fluorophenyl group

Preparation Methods

The synthesis of 3-Amino-3-(3-fluorophenyl)propanamide can be achieved through several routes. One common method involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene, which is then reduced to 3-fluoro-β-phenylethylamine. This intermediate is subsequently reacted with acrylonitrile to yield 3-amino-3-(3-fluorophenyl)propanenitrile, which is finally hydrolyzed to produce this compound .

Chemical Reactions Analysis

3-Amino-3-(3-fluorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

3-Amino-3-(3-fluorophenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluorophenyl)propanamide involves its interaction with specific enzymes, such as β-alanyl aminopeptidase. The compound acts as a substrate for this enzyme, leading to the production of detectable volatile organic compounds like 3-fluoroaniline. This interaction is crucial for its application in diagnostic assays for detecting bacterial infections .

Comparison with Similar Compounds

3-Amino-3-(3-fluorophenyl)propanamide can be compared with similar compounds such as:

    3-Amino-3-(4-fluorophenyl)propanamide: This compound has a fluorine atom at the para position instead of the meta position.

    3-Amino-3-(2,6-difluorophenyl)propanamide: This compound features two fluorine atoms at the ortho positions.

    3-Amino-3-(4-fluorophenyl)-N-(2-pyridinylmethyl)propanamide: This compound includes an additional pyridinylmethyl group

These similar compounds differ in their substitution patterns and additional functional groups, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

3-amino-3-(3-fluorophenyl)propanamide

InChI

InChI=1S/C9H11FN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)

InChI Key

BQXQHMGTDCVJQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.